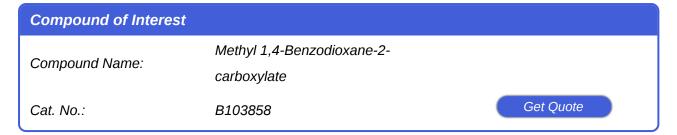




# Methyl 1,4-Benzodioxane-2-carboxylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 1,4-Benzodioxane-2-carboxylate**, a key heterocyclic compound. Its rigid structure and chiral center make it a valuable scaffold in medicinal chemistry, particularly in the development of therapeutics targeting adrenergic and serotonergic receptors. This document outlines its chemical and physical properties, spectral data, a detailed synthesis protocol, and its role in modulating specific signaling pathways.

## **Core Properties and Data**

**Methyl 1,4-Benzodioxane-2-carboxylate** is a stable aromatic ether. The following tables summarize its key physical, chemical, and computed properties.

Table 1: Physicochemical Properties



Property	Value	Reference
Molecular Formula	C10H10O4	[1]
Molecular Weight	194.18 g/mol	[1]
CAS Number	3663-79-4	[1]
Appearance	White solid (for a nitro- derivative)	[2]
Melting Point	90.2 °C (for Methyl 8-nitro-1,4-benzodioxane-2-carboxylate)	[2]

Table 2: Computed Chemical Properties

Property	Value	Reference
XLogP3	1.7	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	2	[1]
Exact Mass	194.05790880 Da	[1]
Monoisotopic Mass	194.05790880 Da	[1]
Topological Polar Surface Area	44.8 Ų	[1]
Heavy Atom Count	14	[1]
Formal Charge	0	[1]
Complexity	216	[1]

## **Spectral Data Summary**

The structural integrity of **Methyl 1,4-Benzodioxane-2-carboxylate** and its derivatives is confirmed through various spectroscopic techniques. Below is a summary of the expected







spectral characteristics.

Table 3: Spectral Data



Technique	Data Highlights	Reference
¹H NMR	Signals corresponding to aromatic protons, the methine proton at the 2-position, the diastereotopic methylene protons at the 3-position, and the methyl ester protons. For substituted derivatives, the aromatic region shows characteristic splitting patterns (e.g., dd, dd, and t). The aliphatic region typically shows a pseudo-triplet or doublet of doublets for the C2 proton and distinct doublets of doublets for the C3 protons.	[2][3][4]
<sup>13</sup> C NMR	Resonances for the carbonyl carbon of the ester, aromatic carbons, the methine carbon at C2, the methylene carbon at C3, and the methyl carbon of the ester.	[2][3][4]
Mass Spec.	(GC-MS) A molecular ion peak corresponding to the compound's molecular weight (m/z = 194) and characteristic fragmentation patterns.	[1]
IR Spec.	Characteristic absorption bands for the C=O stretching of the ester, C-O-C stretching of the ether linkages, and C-H stretching of the aromatic and aliphatic groups.	[1]



## **Synthesis Protocol**

The synthesis of racemic **Methyl 1,4-Benzodioxane-2-carboxylate** is most commonly achieved through the condensation of catechol with methyl 2,3-dibromopropionate.[2][5] This reaction proceeds via a Williamson ether synthesis mechanism.

# Experimental Protocol: Synthesis of Racemic Methyl 1,4-Benzodioxane-2-carboxylate

#### Materials:

- Catechol
- Methyl 2,3-dibromopropionate
- Potassium Carbonate (K₂CO₃) or another suitable base (e.g., N,N-diisopropylethylamine)
- Acetone or Acetonitrile (solvent)
- Ethyl acetate
- Water
- Brine
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Petroleum ether and Ethyl acetate (eluent)

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1 equivalent) in acetone.
- Addition of Base: Add potassium carbonate (3 equivalents) to the solution.



- Addition of Electrophile: To the stirred suspension, add a solution of methyl 2,3dibromopropionate (1 equivalent) in acetone dropwise.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight)
  until the reaction is complete (monitored by TLC).

#### Work-up:

- Cool the reaction mixture to room temperature.
- Filter the mixture to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.

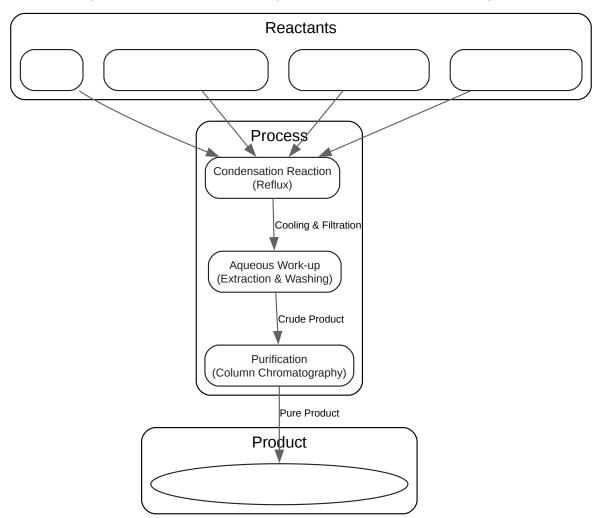
#### Purification:

- Filter off the sodium sulfate and concentrate the organic layer under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.

#### Characterization:

- Combine the fractions containing the pure product and evaporate the solvent.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.





Synthesis Workflow of Methyl 1,4-Benzodioxane-2-carboxylate

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Synthesis Workflow

## **Biological Activity and Signaling Pathways**

The 1,4-benzodioxane moiety is a key pharmacophore in many biologically active compounds, particularly those targeting G-protein coupled receptors (GPCRs) such as α<sub>1</sub>-adrenergic and 5-HT<sub>1a</sub> serotonin receptors.[6][7] Derivatives of **Methyl 1,4-Benzodioxane-2-carboxylate** are foundational for developing selective antagonists and agonists for these receptors.

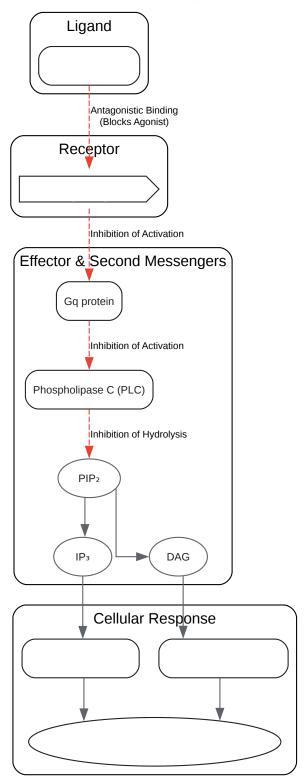


## α1-Adrenergic Receptor Antagonism

Many 1,4-benzodioxane derivatives act as antagonists at  $\alpha_1$ -adrenergic receptors. This antagonism is crucial for the treatment of conditions like hypertension and benign prostatic hyperplasia. The binding of these compounds to  $\alpha_1$ -adrenergic receptors inhibits the downstream signaling cascade typically initiated by endogenous agonists like norepinephrine.



### α1-Adrenergic Receptor Antagonism Pathway



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α1-Adrenergic Receptor Antagonism

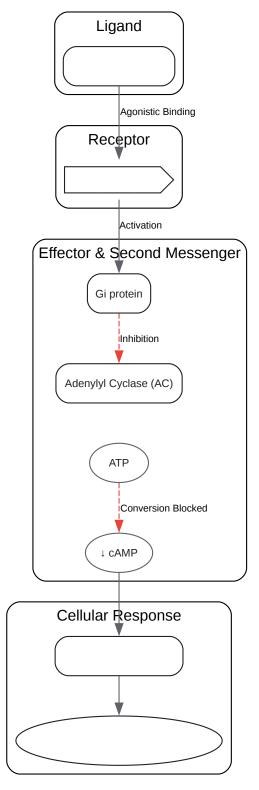


## 5-HT<sub>1a</sub> Serotonin Receptor Agonism/Antagonism

Derivatives of 1,4-benzodioxane have also been developed as potent and selective ligands for the 5-HT<sub>1a</sub> serotonin receptor, acting as either agonists or antagonists.[6] These are of interest for treating depression, anxiety, and other CNS disorders. Agonists at this receptor typically lead to a decrease in the production of the second messenger cyclic AMP (cAMP).



5-HT<sub>1a</sub> Serotonin Receptor Signaling Pathway



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5-HT<sub>1a</sub> Receptor Signaling



## Conclusion

**Methyl 1,4-Benzodioxane-2-carboxylate** is a versatile and synthetically accessible molecule that serves as a crucial starting material for a wide range of biologically active compounds. Its derivatives have shown significant potential in modulating key GPCR signaling pathways, making it a compound of high interest for ongoing and future drug discovery and development efforts. This guide provides a foundational understanding of its properties and applications for researchers in the field.

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### References

- 1. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | C10H10O4 | CID 3096253 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
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